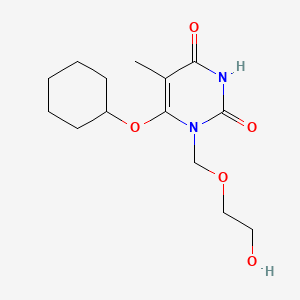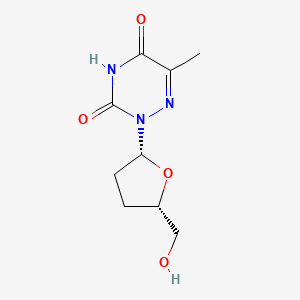
3'-Deoxy-6-azathymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-6-azathymidine is a synthetic nucleoside analog derived from thymidine. It is characterized by the replacement of the 6th carbon atom in the thymidine molecule with a nitrogen atom, resulting in a unique structure that has shown significant biological activity, particularly in antiviral research .
Preparation Methods
The synthesis of 3’-Deoxy-6-azathymidine involves several steps. One common method includes the reaction of dimethylchloromethyleneammonium chloride with the 2’,3’,5’-tri-O-acyl derivatives of uridine and 6-azauridine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3’-Deoxy-6-azathymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
3’-Deoxy-6-azathymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with various enzymes and nucleic acids.
Mechanism of Action
The mechanism of action of 3’-Deoxy-6-azathymidine involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA strand, thereby inhibiting viral replication. The compound targets viral DNA polymerase and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
3’-Deoxy-6-azathymidine can be compared with other nucleoside analogs such as:
6-Azathymidine: Similar in structure but lacks the deoxy modification.
3’-Deoxy-4’-azathymidine: Another analog with a different substitution pattern.
6-Azacytidine: A related compound with significant antiviral activity.
The uniqueness of 3’-Deoxy-6-azathymidine lies in its specific modifications, which confer distinct biological properties and make it a valuable tool in antiviral research .
Properties
CAS No. |
129454-21-3 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H13N3O4/c1-5-8(14)10-9(15)12(11-5)7-3-2-6(4-13)16-7/h6-7,13H,2-4H2,1H3,(H,10,14,15)/t6-,7+/m0/s1 |
InChI Key |
OPMYUIBNAPLLAM-NKWVEPMBSA-N |
Isomeric SMILES |
CC1=NN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
CC1=NN(C(=O)NC1=O)C2CCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


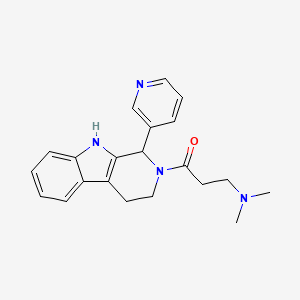
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
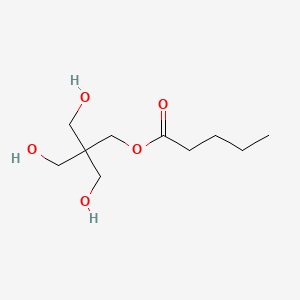
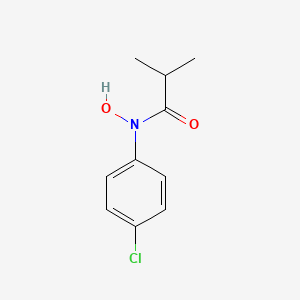
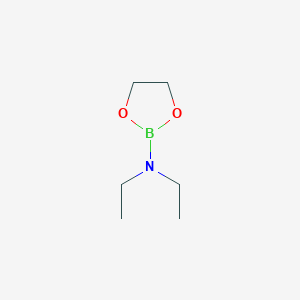
![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
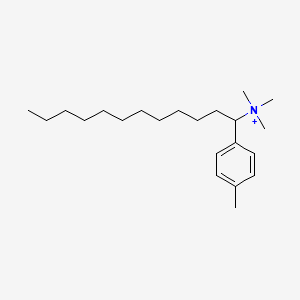
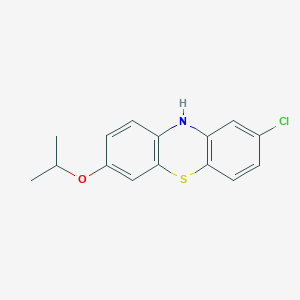
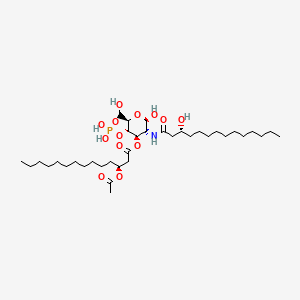
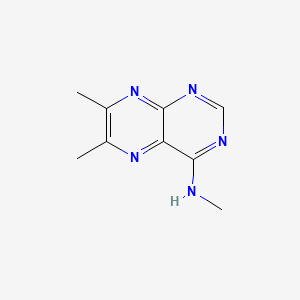
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
